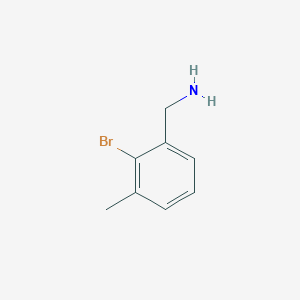

(2-Bromo-3-methylphenyl)methanamine

Description

(2-Bromo-3-methylphenyl)methanamine is a halogenated benzylamine derivative featuring a bromine atom at the 2-position and a methyl group at the 3-position of the aromatic ring. Its molecular formula is C₈H₁₀BrN, with a monoisotopic mass of 199.005 Da (hydrochloride salt: C₈H₁₁BrClN) . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the preparation of Schiff bases and pharmacologically active molecules.

Properties

IUPAC Name |

(2-bromo-3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOIPAJCWMRHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylphenyl)methanamine typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by the reduction of the nitro group to an amine, and finally, bromination to introduce the bromine atom at the desired position . Another method involves the use of Grignard reagents, where the brominated precursor undergoes a Grignard reaction to form the desired product .

Industrial Production Methods

Industrial production of (2-Bromo-3-methylphenyl)methanamine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce imines or nitriles.

Scientific Research Applications

(2-Bromo-3-methylphenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes and receptors. The amine group can form hydrogen bonds and participate in nucleophilic attacks, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (2-bromo-3-methylphenyl)methanamine with structurally related methanamine derivatives, highlighting key differences in substituents, applications, and synthesis routes:

Physicochemical Properties

- Electron Effects : The electron-withdrawing bromine and electron-donating methyl group create a unique electronic profile, influencing reactivity in condensation or coupling reactions .

Biological Activity

(2-Bromo-3-methylphenyl)methanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, including its interactions with enzymes, potential therapeutic uses, and relevant case studies.

(2-Bromo-3-methylphenyl)methanamine is an organobromine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring. Its synthesis typically involves nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups to create derivatives with varied biological properties.

The biological activity of (2-Bromo-3-methylphenyl)methanamine is largely attributed to its functional groups, particularly the bromine and amine groups. These groups enable the compound to interact with various biological targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity, contributing to its potential as a therapeutic agent.

- Receptors : It can bind to specific receptors, influencing signaling pathways within cells.

The exact mechanism depends on the specific biological context in which the compound is used.

Antimicrobial Properties

Research indicates that (2-Bromo-3-methylphenyl)methanamine exhibits antimicrobial activity. Studies have shown that brominated compounds often possess significant antibacterial properties, making them candidates for further investigation in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to confirm these effects in vivo.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various bromophenol derivatives on metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). The results showed that compounds similar to (2-Bromo-3-methylphenyl)methanamine exhibited Ki values ranging from 1.63 nM to 25.67 nM against these enzymes, indicating potent inhibitory activity that could be harnessed for therapeutic applications in neurodegenerative diseases like Alzheimer's .

| Compound | Ki Value (nM) | Target Enzyme |

|---|---|---|

| Compound A | 1.63 ± 0.11 | hCA II |

| Compound B | 6.54 ± 1.03 | AChE |

| Compound C | 25.67 ± 4.58 | hCA I |

Study 2: Cytotoxicity and Antiviral Activity

Another study evaluated the cytotoxicity and antiviral activity of related compounds in human cell lines susceptible to HIV infection. The findings indicated that several derivatives demonstrated moderate antiviral activity with CC50 values greater than 100 µM, suggesting a favorable safety profile while still being effective against viral replication .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2-Bromo-3-methylphenyl)methanamine, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| (2-Bromo-4-methylphenyl)methanamine | Moderate AChE inhibition | Different substitution pattern |

| (3-Bromo-2-fluorophenyl)methanamine | Antimicrobial properties | Fluorine substitution alters reactivity |

| (2-Bromo-3-methylphenyl)methanol | Anticancer and antimicrobial effects | Hydroxyl group influences activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.